molecular formula C21H25N3OS2 B13803710 Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-

Cat. No.: B13803710
M. Wt: 399.6 g/mol
InChI Key: YUGOWAXQBDGZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- typically involves multiple steps. One common method includes the reaction of 5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl chloride with N-(2-ethyl-6-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)
  • Propanoic acid,2-[(5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Uniqueness

Compared to similar compounds, Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- exhibits unique properties due to the presence of the 2-ethyl-6-methylphenyl group

Biological Activity

Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)- is C21H25N3OS2C_{21}H_{25}N_{3}OS_{2}, with a molecular weight of approximately 399.57 g/mol. Its structure features a thieno[2,3-D]pyrimidine core that is critical for its biological activity.

PropertyValue
Molecular FormulaC21H25N3OS2C_{21}H_{25}N_{3}OS_{2}
Molecular Weight399.57 g/mol
CAS Number606113-51-3

Antimicrobial Properties

Research indicates that compounds with similar thienopyrimidine structures often exhibit antimicrobial properties. Acetamide derivatives have been evaluated for their efficacy against various bacterial strains. For instance, studies have shown that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Anticancer Activity

The anticancer potential of Acetamide has been explored through various in vitro studies. For example, compounds structurally related to Acetamide have demonstrated significant cytotoxic effects on cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism typically involves the modulation of specific enzymes or receptors that are crucial for cancer cell proliferation .

The biological activity of Acetamide is largely attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes involved in metabolic pathways or interfere with receptor-ligand interactions, leading to altered cellular responses. Molecular docking studies have provided insights into these interactions, suggesting that the compound binds effectively to target sites associated with disease pathways .

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Acetamide derivatives against various pathogens. The results indicated that modifications in the thieno[2,3-D]pyrimidine core significantly influenced antibacterial potency. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study on Anticancer Effects

In another study focused on anticancer properties, Acetamide was tested against several cancer cell lines. The findings revealed that it induced apoptosis in A431 cells through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Table 2: Comparison of Similar Compounds

Compound NameStructure TypeBiological Activity
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-ThienopyrimidineAntimicrobial, Anticancer
Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-ThienopyrimidineModerate Antimicrobial
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-ThienopyrimidineAnticancer

Acetamide's unique combination of functional groups enhances its biological properties compared to similar compounds. This structural diversity allows for tailored interactions with biological targets.

Properties

Molecular Formula

C21H25N3OS2

Molecular Weight

399.6 g/mol

IUPAC Name

2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C21H25N3OS2/c1-6-15-10-8-9-12(3)19(15)24-17(25)11-26-20-18-16(7-2)13(4)27-21(18)23-14(5)22-20/h8-10H,6-7,11H2,1-5H3,(H,24,25)

InChI Key

YUGOWAXQBDGZNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC(=NC3=C2C(=C(S3)C)CC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.